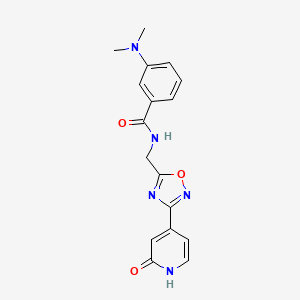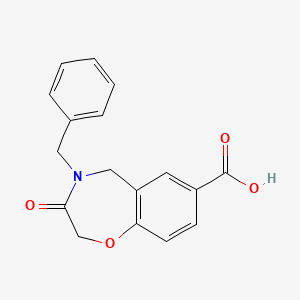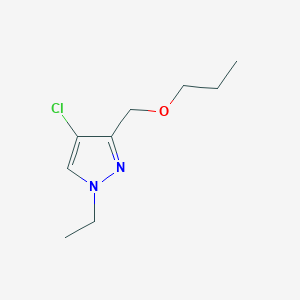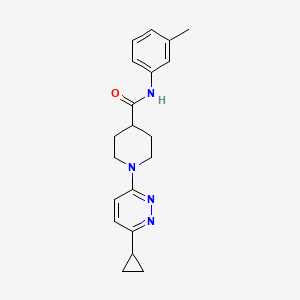
4-Acetylphenyl 2-(4-ethylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Acetylphenyl 2-(4-ethylphenoxy)acetate” is a chemical compound with the molecular formula C12H14O4 . It is a derivative of phenoxy acetamide .
Synthesis Analysis
While specific synthesis methods for “4-Acetylphenyl 2-(4-ethylphenoxy)acetate” were not found, similar compounds have been synthesized through various chemical techniques . For instance, new 1-(4-acetylphenyl)-3-alkylimidazolium salts were synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides .Molecular Structure Analysis
The molecular structure of “4-Acetylphenyl 2-(4-ethylphenoxy)acetate” consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The compound has a molecular weight of 222.237 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Acetylphenyl 2-(4-ethylphenoxy)acetate” include a density of 1.1±0.1 g/cm3, a boiling point of 343.1±17.0 °C at 760 mmHg, and a flash point of 151.2±21.0 °C . The compound has a molar refractivity of 58.6±0.3 cm3, and it accepts 4 hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Fate
Research on alkylphenol ethoxylates, compounds related to 4-Acetylphenyl 2-(4-ethylphenoxy)acetate, has highlighted their environmental fate and degradation processes. Alkylphenol ethoxylates are known to degrade into more lipophilic products with estrogenic potential, such as nonylphenol and octylphenol, which can be released into the environment through wastewater treatment sludge used for soil amendment. Studies have shown that microbial degradation can significantly reduce the environmental impact of these compounds, but further research is needed to assess their toxic potential when used as soil amendments (Hawrelak, Bennett, & Metcalfe, 1999).
Chemical Behavior in Confined Environments
Research into the behavior of phenol derivatives in reverse micelles has revealed that the ionization of phenols, such as 2-acetylphenol and 4-acetylphenol, can be inhibited in confined nanometer-scale environments. This challenges the classical definition of pH in these confined spaces and indicates that nonionized phenols are more stable in such media. These findings suggest potential applications in designing controlled release systems or in understanding the behavior of similar compounds in nanostructured materials (Silva et al., 2012).
Application in Corrosion Inhibition
A study on the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution indicates that compounds with acetylphenol and phenoxy acetate functionalities can serve as effective corrosion inhibitors. The research utilized electrochemical methods and computational studies to understand the inhibition mechanism, suggesting potential industrial applications of such compounds in protecting metal surfaces against corrosion (Lgaz et al., 2017).
Antioxidant Properties
Another field of application for phenolic compounds is in their antioxidant properties. For example, walnut kernels contain phenolic compounds that exhibit significant antioxidant activities, suggesting the potential use of similar compounds in food preservation, pharmaceuticals, or as dietary supplements to combat oxidative stress (Zhang et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-acetylphenyl) 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-14-4-8-16(9-5-14)21-12-18(20)22-17-10-6-15(7-11-17)13(2)19/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDWCMOQZNOELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylphenyl 2-(4-ethylphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2451957.png)






![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)

![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)

![[1,1'-biphenyl]-4-yl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2451976.png)